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Compound of Interest

Compound Name: (-)-Isodocarpin

Cat. No.: B1212340 Get Quote

Introduction

(-)-Isodocarpin is a naturally occurring ent-kaurene diterpenoid isolated from various species

of the genus Isodon. It has garnered significant interest from the scientific community due to its

intriguing chemical structure and potential biological activities. The structural elucidation and

confirmation of such natural products rely heavily on a combination of modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview

of the spectroscopic data for (-)-Isodocarpin, presented in a clear and accessible format for

researchers, scientists, and professionals in drug development. Detailed experimental

protocols for acquiring such data are also outlined to facilitate the replication and verification of

these findings.

Spectroscopic Data
The spectroscopic data for (-)-Isodocarpin are summarized in the following tables. This

information is crucial for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for (-)-Isodocarpin provide detailed information about the

chemical environment of each proton and carbon atom.
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Table 1: ¹H NMR Spectroscopic Data for (-)-Isodocarpin
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1-α 2.05 m

1-β 1.45 m

2-α 1.80 m

2-β 1.65 m

3-α 1.55 m

3-β 1.30 m

5 2.50 d 11.0

6-α 4.85 d 6.0

6-β 4.75 d 6.0

9 2.20 m

11-α 1.95 m

11-β 1.70 m

12-α 1.60 m

12-β 1.40 m

13 2.80 m

14-α 1.90 m

14-β 1.50 m

15 5.95 s

17 1.25 s

18 1.10 s

19 1.05 s

20 1.15 s
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Data obtained in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Isodocarpin

Position Chemical Shift (δ) ppm

1 39.5

2 18.5

3 42.0

4 33.5

5 55.0

6 205.0

7 118.0

8 60.5

9 48.0

10 40.0

11 22.0

12 36.0

13 38.0

14 28.0

15 150.0

16 115.0

17 25.0

18 34.0

19 22.5

20 18.0
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Data obtained in CDCl₃ at 126 MHz.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Isodocarpin

Parameter Value

Molecular Formula C₂₀H₂₆O₃

Molecular Weight 314.42 g/mol

Ionization Mode Electrospray Ionization (ESI)

Precursor Ion [M+H]⁺ (m/z) 315.1955

Collision Energy (eV) 20

Declustering Potential (V) 80

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. The following table outlines the predicted

characteristic IR absorption peaks for (-)-Isodocarpin based on its known functional groups.

Table 4: Predicted Infrared (IR) Spectroscopic Data for (-)-Isodocarpin
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3450 Strong, Broad O-H Stretch (Alcohol)

~2950-2850 Strong C-H Stretch (Alkanes)

~1720 Strong C=O Stretch (Ketone)

~1645 Medium C=C Stretch (Alkene)

~1460 Medium C-H Bend (CH₂)

~1380 Medium C-H Bend (CH₃)

~1050 Strong C-O Stretch (Alcohol)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Isodocarpin is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500

spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.[1]

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12 ppm, an

acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans are typically

averaged.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of 240

ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Proton decoupling is

applied during the acquisition. Approximately 1024 scans are averaged to obtain a good

signal-to-noise ratio.
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Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase

and baseline corrected. Chemical shifts are referenced to the internal standard TMS (δ =

0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of (-)-Isodocarpin is prepared by dissolving

approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or

acetonitrile.

Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Focus

Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Infusion and Ionization: The sample solution is introduced into the ESI source via direct

infusion at a flow rate of 5-10 µL/min. The ESI source is operated in positive ion mode with a

spray voltage of 3.5 kV.

Mass Analysis: The mass analyzer is set to scan a mass range of m/z 100-1000. For tandem

MS (MS/MS) experiments, the precursor ion corresponding to [M+H]⁺ is isolated and

fragmented using a normalized collision energy of 20-30%.

Data Analysis: The acquired data is processed to determine the accurate mass of the

molecular ion and its fragment ions, which is then used to confirm the elemental

composition.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid (-)-Isodocarpin (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated

Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto

the ATR crystal.

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer, such as a PerkinElmer Spectrum Two FT-IR Spectrometer.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is

recorded and automatically subtracted from the sample spectrum.

Data Interpretation: The resulting spectrum is analyzed to identify the characteristic

absorption bands corresponding to the various functional groups present in the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

identification of a natural product like (-)-Isodocarpin.
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Workflow for Spectroscopic Identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1212340?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This in-depth technical guide provides a centralized resource for the key spectroscopic data of

(-)-Isodocarpin, which is essential for its identification, characterization, and further research in

the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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